1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 393784-92-4
Cat. No.: VC5671425
Molecular Formula: C18H14ClN5
Molecular Weight: 335.8
* For research use only. Not for human or veterinary use.
![1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 393784-92-4](/images/structure/VC5671425.png)
Specification
CAS No. | 393784-92-4 |
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Molecular Formula | C18H14ClN5 |
Molecular Weight | 335.8 |
IUPAC Name | 1-(4-chlorophenyl)-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C18H14ClN5/c1-12-3-2-4-14(9-12)23-17-16-10-22-24(18(16)21-11-20-17)15-7-5-13(19)6-8-15/h2-11H,1H3,(H,20,21,23) |
Standard InChI Key | WXCCYGGDTQAODI-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
1-(4-Chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a fused pyrazolo[3,4-d]pyrimidine core, with a 4-chlorophenyl group at position 1 and a 3-methylphenylamine substituent at position 4. The molecular formula is C19H16ClN5, yielding a molecular weight of 349.82 g/mol. The chlorine atom at the para position of the phenyl ring enhances electrophilicity, while the methyl group on the aniline moiety contributes to lipophilicity, as evidenced by analogous compounds with logP values ranging from 3.49 to 3.85 .
Spectroscopic Characterization
Structural validation of pyrazolo[3,4-d]pyrimidines typically employs nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For example, the 1H NMR spectrum of the closely related compound 6-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3b) exhibits aromatic proton resonances at δ 7.30–8.50 ppm and a broad singlet for the NH2 group at δ 7.98 ppm . IR spectra of similar derivatives show NH2 stretching vibrations near 3287–3315 cm⁻¹ . These techniques confirm the integrity of the heterocyclic core and substituent orientations.
Synthesis and Optimization
General Synthetic Routes
Pyrazolo[3,4-d]pyrimidines are synthesized via cyclocondensation reactions between 5-amino-pyrazole-4-carbonitriles and aryl nitriles. A representative protocol involves:
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Reacting 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with 4-chlorobenzonitrile in t-butanol using potassium t-butoxide as a base .
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Heating under reflux for 4–7 hours, followed by neutralization with HCl and recrystallization from ethanol .
For 1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, substituting the aryl nitrile with 3-methylbenzonitrile would introduce the methylphenylamine group. Yields for analogous reactions range from 72% to 87% .
Reaction Mechanism
The synthesis proceeds through a nucleophilic aromatic substitution, where the amino group of the pyrazole carbonitrile attacks the electrophilic carbon of the aryl nitrile. Potassium t-butoxide facilitates deprotonation, enhancing nucleophilicity. Cyclization forms the pyrazolo[3,4-d]pyrimidine core, with subsequent substitutions introducing the chlorophenyl and methylphenyl groups .
Biological Activities and Mechanisms
Kinase Inhibition
Pyrazolo[3,4-d]pyrimidines exhibit potent kinase inhibitory activity, targeting enzymes like cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). For instance, N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine demonstrates IC50 values <100 nM against CDK2/cyclin E, disrupting cancer cell proliferation. The methylphenyl group in the target compound likely enhances hydrophobic interactions with kinase ATP-binding pockets, improving binding affinity .
Anticancer Efficacy
In vitro studies on analogous compounds reveal dose-dependent cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines. Mechanisms include:
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G1 cell cycle arrest via CDK inhibition.
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Apoptosis induction through caspase-3/7 activation.
The chloro substituent’s electron-withdrawing effects stabilize ligand-receptor interactions, potentiating these effects .
Pharmacological Profiling
Physicochemical Properties
Key parameters inferred from related derivatives include:
Property | Value/Description | Source Compound |
---|---|---|
logP | 3.72 ± 0.15 | K405-2639 |
Hydrogen Bond Donors | 1 | VC6272673 |
Polar Surface Area | 44.4 Ų | K405-2639 |
Solubility (logSw) | -3.59 to -3.92 | K405-2639, VC6272673 |
The moderate logP and low solubility suggest oral bioavailability challenges, necessitating formulation optimizations like nanoemulsions or prodrug strategies .
Comparative Analysis with Analogues
Structural Modifications and Activity Trends
Substituent variations significantly impact biological performance:
*Estimated based on structural analogy .
The 3-methyl group reduces steric hindrance compared to bulkier substituents, improving kinase binding.
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